molecular formula C19H17FN4OS B459353 5-Amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 728003-21-2

5-Amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Cat. No. B459353
CAS RN: 728003-21-2
M. Wt: 368.4g/mol
InChI Key: UOSZZHLAKHJTKP-UHFFFAOYSA-N
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Description

5-Amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a useful research compound. Its molecular formula is C19H17FN4OS and its molecular weight is 368.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Research on compounds with thiophene moieties, such as "3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide," has shown promise in the synthesis of new antibiotic and antibacterial drugs. These compounds were prepared through various reactions and demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating their potential in drug development and antimicrobial applications (Ahmed, 2007).

Antimicrobial Activity of Polysubstituted and Condensed Pyrazolopyranopyrimidine

Another study focused on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, which exhibited potent antibacterial and antifungal activities. The research demonstrates the potential of such compounds in treating infections and contributing to the development of new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).

Synthesis and Docking Studies of Thiophene-2-Carboxamides

A study on the synthesis and molecular docking studies of thiophene-2-carboxamides revealed their antimicrobial efficacy and provided insights into their interaction with biological targets. This research underscores the importance of structural modifications in enhancing biological activity and offers a pathway for designing new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Novel Thiophene Derivatives as Antiarrhythmic Agents

Novel thiophene derivatives have been synthesized and shown to possess significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights the potential of such compounds in the development of new treatments for arrhythmias and anxiety disorders (Amr et al., 2010).

Solvent-Free Synthesis of Thiophene Carboxamides

Research on the solvent-free synthesis of thiophene carboxamide derivatives has provided an eco-friendly approach to obtaining compounds with potential pharmacological activities. This method not only offers an efficient synthesis route but also aligns with green chemistry principles (Thirunarayanan & Sekar, 2013).

properties

IUPAC Name

5-amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-11-2-1-3-12(8-11)22-18(25)17-15(21)13-9-14-16(23-19(13)26-17)10-4-6-24(14)7-5-10/h1-3,8-10H,4-7,21H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSZZHLAKHJTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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